molecular formula C20H25N3OS B587005 Perazine-d8 Sulfoxide CAS No. 1246814-60-7

Perazine-d8 Sulfoxide

Cat. No.: B587005
CAS No.: 1246814-60-7
M. Wt: 363.549
InChI Key: QGGFCTLXKUUQAT-DBVREXLBSA-N
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Description

Perazine-d8 Sulfoxide (CAS 1017163-00-6) is a deuterated analog of perazine sulfoxide, where eight hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in pharmacokinetic and metabolic studies by improving traceability and stability in analytical assays .

Key Physical-Chemical Properties (from experimental data):

Property Value
Boiling Point 611.3 ± 65.0 °C (at 760 mmHg)
Density 1.4 ± 0.1 g/cm³
Molecular Weight 407.21 g/mol
Hydrogen Bond Donors 1
Topological Polar Surface Area 94.1 Ų
Isotopic Mass 407.21187681 g/mol

Deuteration increases molecular weight and may alter hydrogen bonding capacity compared to non-deuterated analogs. Its high boiling point and polarity suggest stability in high-temperature applications and solubility in polar solvents .

Properties

CAS No.

1246814-60-7

Molecular Formula

C20H25N3OS

Molecular Weight

363.549

IUPAC Name

10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide

InChI

InChI=1S/C20H25N3OS/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)25(24)20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3/i13D2,14D2,15D2,16D2

InChI Key

QGGFCTLXKUUQAT-DBVREXLBSA-N

SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=CC=CC=C42

Synonyms

10-[3-(4-Methyl-1-piperazinyl)propyl]-10H-phenothiazine-d8 5-Oxide;  Perazine-d8 Sulphoxide; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Perazine-d8 Sulfoxide is synthesized by the oxidation of Perazine-d8. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is carried out in an appropriate solvent, often dichloromethane, at a temperature range of 0-25°C to ensure the selective formation of the sulfoxide without over-oxidation to the sulfone .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Perazine-d8 Sulfoxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Perazine-d8 Sulfoxide has a wide range of applications in scientific research:

Mechanism of Action

Perazine-d8 Sulfoxide exerts its effects primarily through the modulation of dopamine receptors in the brain. It acts as a dopamine antagonist, blocking the D2 receptors, which helps in reducing psychotic symptoms. The compound also interacts with other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall therapeutic effects .

Comparison with Similar Compounds

Dimethyl Sulfoxide (DMSO)

DMSO (CAS 67-68-5) is a widely used sulfoxide solvent with distinct properties:

Property DMSO Perazine-d8 Sulfoxide
Boiling Point 189 °C 611.3 ± 65.0 °C
Molecular Weight 78.13 g/mol 407.21 g/mol
Hydrogen Bond Donors 0 1
Applications Solvent, cryopreservation, drug delivery Isotopic tracer in drug metabolism studies
  • Key Differences: DMSO lacks aromatic and nitrogen-rich moieties, making it less structurally complex. DMSO exhibits strong hydrogen-bond-accepting capacity via its sulfoxide group, enabling miscibility with water and alcohols . this compound’s phenothiazine backbone allows interactions with biological targets (e.g., neurotransmitter receptors), unlike DMSO .

Diethyl Sulfoxide (DESO)

DESO, a longer-chain alkyl sulfoxide, shares functional groups with this compound but differs in alkyl substitution and applications:

Property DESO This compound
Structure (C₂H₅)₂SO Phenothiazine-SO-d8
Hydrogen Bonding O-H···S=O (0.18 nm with methanol) S=O and aromatic N-H donors
Applications Membrane potential studies, drug delivery Pharmacokinetic tracing
  • Key Findings: DESO forms stronger hydrogen bonds with alcohols (e.g., methanol) compared to DMSO, enhancing solubility in non-aqueous systems . this compound’s deuterated structure reduces metabolic degradation, a critical advantage in tracer studies over non-deuterated sulfoxides .

Other Phenothiazine Sulfoxides

Compounds like Prochlorperazine Sulfoxide and Chlorpromazine Sulfoxide share structural motifs with this compound:

Compound Molecular Formula Key Applications
Prochlorperazine Sulfoxide C₂₀H₂₄ClN₃OS Antipsychotic metabolite analysis
Chlorpromazine Sulfoxide C₁₇H₁₉ClN₂OS Pharmacodynamic studies
This compound C₁₉H₁₃D₈N₃OS Deuterated metabolic tracer
  • Comparative Notes: Deuteration in Perazine-d8 reduces hydrogen-related vibrational noise in spectroscopic assays, improving detection limits . Non-deuterated phenothiazine sulfoxides are prone to rapid hepatic metabolism, limiting their utility in long-term studies .

Deuterated Sulfoxides in Research

Examples include Quetiapine Sulfoxide-d8 and Prochlorperazine Sulfoxide-d3 :

Compound Deuterium Substitution Applications
Quetiapine Sulfoxide-d8 8 H → D Drug interaction studies
Prochlorperazine Sulfoxide-d3 3 H → D Isotopic labeling in neuropharmacology
This compound 8 H → D Metabolic pathway elucidation
  • Key Advantages: Deuterated sulfoxides resist cytochrome P450-mediated oxidation, prolonging half-life in vivo . Enhanced mass spectrometry signals due to isotopic separation from non-deuterated analogs .

Q & A

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?

  • Methodological Answer : Mixed-effects models account for intra-population variability, while bootstrap resampling assesses confidence intervals for EC50_{50} values. Replicate experiments (n ≥ 6) ensure power >0.8 for detecting 20% effect sizes .

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